BenchChemオンラインストアへようこそ!

7-amino-4-ethyl-2H-1,4-benzoxazin-3(4H)-one hydrochloride

Lipophilicity Drug-likeness Membrane permeability

7-Amino-4-ethyl-2H-1,4-benzoxazin-3(4H)-one hydrochloride is a synthetic, achiral heterocyclic building block belonging to the 1,4-benzoxazin-3(4H)-one scaffold class. It features a primary amino group at the 7-position and an N-ethyl substituent at the 4-position, supplied as the hydrochloride salt (C₁₀H₁₃ClN₂O₂, MW 228.68) with a typical vendor-certified purity of 95%.

Molecular Formula C10H13ClN2O2
Molecular Weight 228.67
CAS No. 1269397-43-4
Cat. No. B3096022
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-amino-4-ethyl-2H-1,4-benzoxazin-3(4H)-one hydrochloride
CAS1269397-43-4
Molecular FormulaC10H13ClN2O2
Molecular Weight228.67
Structural Identifiers
SMILESCCN1C(=O)COC2=C1C=CC(=C2)N.Cl
InChIInChI=1S/C10H12N2O2.ClH/c1-2-12-8-4-3-7(11)5-9(8)14-6-10(12)13;/h3-5H,2,6,11H2,1H3;1H
InChIKeyRJTQTJJQRALUHM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Amino-4-ethyl-2H-1,4-benzoxazin-3(4H)-one Hydrochloride (CAS 1269397-43-4): Structural and Physicochemical Baseline for Procurement Evaluation


7-Amino-4-ethyl-2H-1,4-benzoxazin-3(4H)-one hydrochloride is a synthetic, achiral heterocyclic building block belonging to the 1,4-benzoxazin-3(4H)-one scaffold class [1]. It features a primary amino group at the 7-position and an N-ethyl substituent at the 4-position, supplied as the hydrochloride salt (C₁₀H₁₃ClN₂O₂, MW 228.68) with a typical vendor-certified purity of 95% . This substitution pattern distinguishes it from the more common 4-methyl and 4-unsubstituted benzoxazinone analogs, which are widely employed as synthetic intermediates for serine protease inhibitors, kinase inhibitors, and antimicrobial agents [2].

Why Generic Substitution of 7-Amino-4-ethyl-2H-1,4-benzoxazin-3(4H)-one Hydrochloride Fails: Physicochemical and Pharmacophoric Non-Equivalence


Within the 1,4-benzoxazin-3(4H)-one scaffold class, seemingly minor changes in N-alkyl chain length, amino-group position, or salt form produce measurable shifts in lipophilicity, hydrogen-bonding capacity, and conformational freedom that directly affect target engagement, solubility, and metabolic stability [1]. The 4-ethyl substituent on this compound imparts a logP of 0.54 versus approximately 0.01 for the 4-methyl analog — a roughly 3.4-fold difference in octanol-water partitioning — which can alter membrane permeability and off-target binding profiles . Additionally, the 7-amino regioisomer presents a distinct hydrogen-bond donor/acceptor vector compared to the 6-amino isomer (CAS 105807-81-6), meaning the two cannot be interchanged in structure-activity relationship (SAR) campaigns without re-optimizing potency and selectivity .

7-Amino-4-ethyl-2H-1,4-benzoxazin-3(4H)-one Hydrochloride: Quantitative Differentiation Evidence Against the Closest Structural Analogs


Lipophilicity Differentiation: LogP 0.54 (4-Ethyl) vs. LogP 0.01 (4-Methyl Benzoxazinone Analog)

The 4-ethyl substituent on the target compound confers a measured logP of 0.54, compared with a logP of 0.01 for the direct 4-methyl analog (7-amino-4-methyl-2H-1,4-benzoxazin-3(4H)-one, CAS 141068-81-7) . This represents a positive logP shift of +0.53 units, corresponding to an approximately 3.4-fold greater partitioning into octanol. In the context of lead optimization, this increment moves the compound closer to the generally accepted optimal logP range (1–3) for oral bioavailability, while the 4-methyl analog remains substantially more hydrophilic and may exhibit poorer passive membrane permeability [1]. The difference arises solely from the addition of one methylene group at the N-4 position, demonstrating that even single-carbon homologation can meaningfully alter physicochemical properties within this scaffold series.

Lipophilicity Drug-likeness Membrane permeability Lead optimization

Hydrochloride Salt Advantage: Enhanced Aqueous Solubility and Crystallinity vs. Free-Base Methyl Analog

The target compound is supplied as a hydrochloride salt (MW 228.68, C₁₀H₁₃ClN₂O₂), whereas the closest 4-methyl analog (CAS 141068-81-7) is typically sourced as the free base (MW 178.19, C₉H₁₀N₂O₂) . Salt formation with HCl increases the hydrogen-bond donor count from 1 (free base) to 2 (HCl salt) and raises the topological polar surface area slightly, which together predict improved aqueous solubility compared to the neutral free-base form [1]. Vendor certificates of analysis confirm the HCl salt is a solid with defined purity (95%), enabling precise stoichiometric handling in both solution-phase chemistry and in vitro assay preparation. The methyl analog free base, with a melting point of 141–143 °C [2], offers no equivalent salt-form solubility enhancement.

Salt selection Solubility enhancement Formulation Solid-state chemistry

Rotatable Bond Count Differentiation: Conformational Flexibility (1 Rotatable Bond) vs. Fully Rigid Methyl Analog (0 Rotatable Bonds)

The 4-ethyl substituent introduces one rotatable bond (C–C bond between the N-ethyl group and the heterocyclic nitrogen), compared with zero rotatable bonds for the 4-methyl analog [1]. This single additional degree of torsional freedom allows the terminal methyl group of the ethyl chain to adopt multiple low-energy conformations, which can modulate the spatial presentation of the 7-amino pharmacophore and affect binding-site complementarity . In benzoxazinone-based serine protease inhibitors, alkyl substitution at the N-4 position has been shown to influence deacylation rates through steric modulation of the acyl-enzyme intermediate [2], suggesting that the conformational profile of the 4-ethyl group may offer a distinct kinetic signature not accessible with the conformationally rigid 4-methyl derivative.

Conformational analysis Molecular flexibility Entropic binding penalty SAR

Scaffold-Class Evidence: Benzoxazinone Core Enables Potent Serine Protease Inhibition (IC₅₀ Range: 3 nM – 27 μM) and Multi-Target Kinase Activity

Although no target-specific biological data have been published for this exact compound, the 1,4-benzoxazin-3(4H)-one scaffold to which it belongs has demonstrated validated activity across multiple therapeutically relevant target classes. In factor Xa inhibition, optimized benzoxazinones achieve IC₅₀ values as low as 3 nM with high selectivity over trypsin and related serine proteases [1]. In human leukocyte elastase (HLE) assays, 5-alkyl-substituted benzoxazin-4-ones exhibit Ki values in the 0.5–16.3 nM range, with ethyl substitution specifically shown to sterically hinder deacylation of the acyl-enzyme intermediate, prolonging inhibition [2]. The broader benzoxazinone class also includes inhibitors of EGFR tyrosine kinase, glycogen synthase kinase-3β (GSK-3β), and adenosine kinase [3]. The 7-amino-4-ethyl substitution pattern of the target compound positions it as a versatile intermediate for late-stage diversification into any of these target families through functionalization of the free 7-amino group.

Serine protease inhibition Factor Xa Kinase inhibition Anticoagulant Anti-inflammatory

Optimal Application Scenarios for 7-Amino-4-ethyl-2H-1,4-benzoxazin-3(4H)-one Hydrochloride Based on Quantitative Differentiation Evidence


Serine Protease Inhibitor Lead Optimization: Factor Xa and HLE Program Starting Point

The benzoxazinone scaffold has validated activity against factor Xa (IC₅₀ as low as 3 nM) and human leukocyte elastase (Ki values in the sub-nanomolar to low-nanomolar range) [1]. The target compound provides the core scaffold with a free 7-amino handle for diversification and a 4-ethyl group that, based on class SAR, may confer favorable steric modulation of acyl-enzyme deacylation kinetics. Its logP of 0.54 positions it closer to optimal drug-like lipophilicity than the 4-methyl analog (logP 0.01), making it a more suitable starting point for programs targeting intracellular or membrane-proximal proteases . The HCl salt form facilitates direct dissolution in aqueous assay buffers for rapid in vitro screening.

Kinase Inhibitor Library Synthesis via 7-Amino Functionalization

Recent patent literature (WO2025021943A1) discloses benzoxazinone derivatives as protein kinase inhibitors, and earlier studies have reported benzoxazinone-based EGFR, GSK-3β, and adenosine kinase inhibitors [2]. The 7-amino group on this compound serves as an ideal diversification point for generating amide, sulfonamide, or urea libraries through parallel synthesis. The achiral nature of the scaffold simplifies synthesis and purification relative to chiral benzoxazinone analogs, reducing cost and complexity in library production. The single rotatable bond of the 4-ethyl group provides sufficient conformational flexibility for binding-site adaptation without introducing the entropic penalty of multiple rotatable bonds.

Building Block for Anticoagulant Drug Discovery: Factor VIIa-Tissue Factor Pathway

US Patent 6,180,625 explicitly claims benzoxazin derivatives as factor VIIa-tissue factor inhibitors with anticoagulant properties [3]. The target compound, with its 7-amino-4-ethyl-1,4-benzoxazin-3-one core, maps onto the generic structure disclosed in this patent class. Its physicochemical profile (logP 0.54, MW 228.68, HCl salt for solubility) is consistent with lead-like property ranges suitable for anticoagulant discovery programs. Researchers exploring the TF/FVIIa pathway can use this compound as a direct synthetic entry point to the patent-defined chemical space without requiring de novo construction of the benzoxazinone ring system.

Antimicrobial and Anti-Inflammatory Probe Development via Regioselective Derivatization

Benzoxazinone derivatives have demonstrated antimicrobial activity with MIC values as low as 6.25 µg/mL against Candida albicans and 16 µg/mL against Staphylococcus aureus and Escherichia coli . The target compound has been cited as a precursor for bioactive molecules with anti-inflammatory potential . The 7-amino position allows regioselective derivatization to explore antimicrobial and anti-inflammatory SAR without requiring protecting-group strategies at alternative reactive positions. The HCl salt form is particularly advantageous for aqueous-phase coupling reactions commonly employed in amide bond formation for library synthesis.

Quote Request

Request a Quote for 7-amino-4-ethyl-2H-1,4-benzoxazin-3(4H)-one hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.